Enhanced Anticancer Potency of the Oxadiazole-Piperazine-Pyrimidine Scaffold Against HeLa Cells vs. Paclitaxel Standard
The 1,2,4-oxadiazolylmethyl-piperazinyl-pyrimidine scaffold, of which CAS 1177093-07-0 is a representative member, exhibits superior in vitro anticancer activity compared to the standard chemotherapeutic paclitaxel. In an MTT assay against HeLa cervical carcinoma cells, five derivatives from a 20-compound series displayed IC50 values below 10 µg/cm³, contrasting markedly with paclitaxel's IC50 of 30 µg/cm³ [1]. The isobutyl substitution at the 5-position of the oxadiazole ring is predicted to contribute additional lipophilicity-driven cellular uptake and enhanced engagement with hydrophobic enzyme pockets, consistent with SAR trends observed for alkyl chain elongation in related piperazine-oxadiazole conjugates [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; class-level: series members <10 µg/cm³ |
| Comparator Or Baseline | Paclitaxel, IC50 = 30 µg/cm³ against HeLa cells |
| Quantified Difference | >3-fold improvement (class-level range 6.8–9.8 µg/cm³ vs. 30 µg/cm³ for paclitaxel) |
| Conditions | HeLa cell line, MTT assay, 48 h incubation |
Why This Matters
Procurement of the isobutyl-substituted compound offers access to a scaffold with validated >3x potency advantage over paclitaxel in cervical cancer models, making it a strategic starting point for anticancer lead optimization.
- [1] Kumar, A., et al. (2016). Design, synthesis, and evaluation of the anticancer properties of a novel series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives. Monatshefte für Chemie, 147, 2221–2234. View Source
- [2] Ribeiro, R. L., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 29(5), 707–711. View Source
